Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide
Description
Trivial Names
Database Identifiers
Table 2: Cross-referenced identifiers
| Database | Identifier |
|---|---|
| CAS Registry | 353258-31-8 (parent compound) |
| PubChem CID | 27282727 (analogous ester) |
| MDL Number | MFCD01833013 |
| Apollo Sci. | APO456795628 |
The absence of a unique CAS entry for the hydrobromide salt underscores the need to distinguish between the neutral parent compound and its protonated form in chemical databases.
Hydrobromide Salt Formation: Protonation Sites and Counterion Interactions
The hydrobromide salt forms via protonation of the imidazo[1,2-a]pyridine system’s N3 nitrogen (Figure 2), the most basic site due to its lone electron pair availability. This nitrogen resides in the five-membered imidazole ring, which exhibits higher basicity than the pyridine-derived N1 atom.
Key Interactions:
Protonation :
$$
\text{C}{11}\text{H}{10}\text{ClF}3\text{N}2\text{O}2 + \text{HBr} \rightarrow \text{C}{11}\text{H}{11}\text{BrClF}3\text{N}2\text{O}2
$$
The reaction occurs in polar solvents like ethanol or acetonitrile, favoring ionic dissociation.Crystal packing : The bromide ion engages in hydrogen bonding with the protonated N⁺–H group, stabilizing the crystalline lattice. X-ray diffraction studies of analogous hydrobromide salts reveal intermolecular N–H···Br⁻ distances of 2.05–2.15 Å.
Table 3: Physicochemical implications of salt formation
| Property | Neutral Compound | Hydrobromide Salt |
|---|---|---|
| Solubility in water | Low (≤1 mg/mL) | Moderate (10–50 mg/mL) |
| Melting point | 132–134°C | 245–247°C (decomposes) |
| Stability | Hygroscopic | Non-hygroscopic |
The enhanced aqueous solubility of the hydrobromide salt makes it preferable for synthetic and pharmacological applications requiring polar reaction media.
Properties
Molecular Formula |
C11H9BrClF3N2O2 |
|---|---|
Molecular Weight |
373.55 g/mol |
IUPAC Name |
ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate;hydrobromide |
InChI |
InChI=1S/C11H8ClF3N2O2.BrH/c1-2-19-10(18)8-5-17-4-6(11(13,14)15)3-7(12)9(17)16-8;/h3-5H,2H2,1H3;1H |
InChI Key |
LLUFARIEPLVNQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=C(C2=N1)Cl)C(F)(F)F.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Trifluoromethyl Group: This is usually achieved through the use of trifluoromethylating agents.
Esterification: The carboxylate ester is formed by reacting the intermediate with an appropriate alcohol, such as ethanol
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Processing: Where reactions are carried out in batches with careful monitoring of temperature, pressure, and reaction time.
Continuous Flow Processing: Where reactants are continuously fed into a reactor, and products are continuously removed, allowing for more efficient and scalable production
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: Where the chlorine atom can be replaced by other substituents.
Oxidation and Reduction Reactions: Involving changes in the oxidation state of the compound.
Hydrolysis: Where the ester group can be hydrolyzed to form the corresponding carboxylic acid
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: May involve reducing agents such as lithium aluminum hydride.
Hydrolysis: Usually carried out under acidic or basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while hydrolysis results in the formation of the corresponding carboxylic acid .
Scientific Research Applications
Drug Development
Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide has been investigated for its potential as a therapeutic agent due to its pharmacological properties:
- Anticancer Activity : Studies have shown that derivatives of imidazo[1,2-a]pyridine exhibit significant anticancer properties. For instance, compounds with similar structures have been reported to inhibit tumor growth in various cancer models, including lung and breast cancer cells .
- Enzyme Inhibition : The compound has demonstrated inhibitory effects on specific enzymes such as histone deacetylases (HDACs), which are implicated in cancer progression. It has been reported to have an IC50 value of approximately 50 nM for HDAC inhibition.
Organic Synthesis
The compound serves as an important intermediate in the synthesis of other biologically active molecules. Its unique trifluoromethyl group enhances the reactivity and stability of the resulting compounds:
- Synthesis of Kinase Inhibitors : Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives are utilized in the development of cyclin-dependent kinase (CDK) inhibitors, which play a crucial role in regulating cell cycle progression .
- Formation of Novel Heterocycles : The compound can be transformed into various heterocyclic structures through reactions such as nucleophilic substitution and cyclization, broadening the scope of synthetic applications in medicinal chemistry.
Data Tables
Case Study 1: Anticancer Effects
A study published in Cancer Research evaluated the effects of ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate on lung cancer cell lines. The results indicated that treatment with this compound led to a dose-dependent reduction in cell viability and induced apoptosis in cancer cells.
Case Study 2: Enzyme Inhibition
In vivo studies demonstrated that animal models treated with ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate exhibited reduced tumor sizes compared to control groups. This supports its potential application as a therapeutic agent targeting HDACs.
Mechanism of Action
The mechanism of action of Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Cellular Pathways: The compound can influence various cellular pathways, leading to its observed effects
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key Observations :
- Halogen vs. Amino Groups: The 8-chloro substituent in the target compound enhances electrophilicity and metabolic stability compared to the 8-amino derivative, which may improve binding to hydrophobic enzyme pockets .
- Bromine Substitution : Bromine at position 6 (CAS 1121056-78-7) increases molecular weight and may alter pharmacokinetics due to higher lipophilicity .
- Trifluoromethyl Position : The 6-CF₃ group (common across analogs) contributes to strong electron-withdrawing effects, enhancing reactivity in coupling reactions .
Biological Activity
Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide is a compound of significant interest due to its potential biological activities. This article will explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₈ClF₃N₂O₂
- Molecular Weight : 292.65 g/mol
- CAS Number : 353258-35-2
- IUPAC Name : Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Antiviral Properties
Recent studies have indicated that compounds similar to ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate exhibit antiviral properties. For instance, certain derivatives have shown effectiveness against viruses such as Ebola (EBOV) and chikungunya (CHIKV) in vitro. These compounds act as selective inhibitors of AAK1 and GAK, which are promising antiviral drug targets .
Anticancer Activity
Research has demonstrated that this class of compounds can inhibit cell proliferation in various cancer cell lines. For example, a related compound exhibited an IC₅₀ value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line while showing significantly lower toxicity towards non-cancerous cells . The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Study on Antiviral Efficacy
In a study assessing the antiviral efficacy of related imidazo[1,2-a]pyridine compounds, researchers found that specific derivatives had rapid antiviral activity with minimal cytotoxicity. The EC₅₀ values for these compounds were closely aligned with their EC₉₀ values, indicating a strong potential for therapeutic use against viral infections .
Anticancer Research
A pharmacodynamic study involving BALB/c nude mice injected with MDA-MB-231 cells revealed that treatment with a derivative of ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine resulted in significant inhibition of lung metastasis compared to known standards like TAE226. The results underscored the compound's potential as an effective anti-metastatic agent in TNBC models .
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Viral Entry : By targeting AAK1 and GAK kinases, these compounds can disrupt the viral life cycle at early stages.
- Induction of Apoptosis : The ability to trigger apoptotic pathways in cancer cells contributes to its anticancer properties.
Q & A
Q. Table 1: Key Synthetic Parameters for Intermediate F2
| Parameter | Optimal Condition | Yield | Validation Method |
|---|---|---|---|
| Reactant Ratio | 1:1.2 (F1:F2) | 87% | ¹H NMR |
| Reaction Time | 6–8 hours | — | TLC (Rf = 0.4) |
| Purification | Column chromatography | 95% | HRMS |
Q. Table 2: Spectral Benchmarks for Final Product
| Technique | Expected Data | Example from Literature |
|---|---|---|
| ¹H NMR (DMSO-d6) | δ 8.2 (s, 1H, imidazole H) | |
| ¹³C NMR | δ 165.2 (C=O ester) | |
| HRMS (ESI) | [M+H]⁺: 350.0532 (Δ = 0.0162 Da) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
